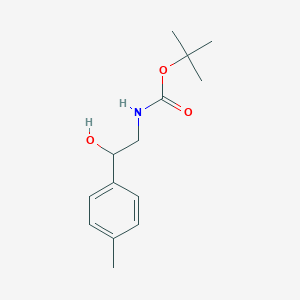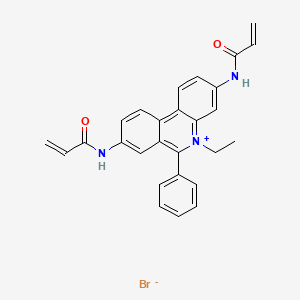
3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide
概要
説明
3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is a complex organic compound with a unique structure that combines phenanthridine, phenyl, and acryloylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide typically involves a multi-step process. One common method starts with the preparation of the phenanthridine core, followed by the introduction of the acryloylamino and phenyl groups. The final step involves the quaternization of the phenanthridine nitrogen to form the bromide salt.
Preparation of Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Acryloylamino and Phenyl Groups: The acryloylamino groups are introduced via an acylation reaction using acryloyl chloride and an appropriate amine. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Quaternization: The final step involves the quaternization of the phenanthridine nitrogen using an alkylating agent such as methyl bromide to form the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the phenanthridine core.
Reduction: Reduced derivatives with possible removal of the acryloylamino groups.
Substitution: Corresponding halide or hydroxide salts.
科学的研究の応用
3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic electronic materials and photochemical devices.
作用機序
The mechanism of action of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA replication and repair.
類似化合物との比較
Similar Compounds
3,8-Bis(4-mercaptophenyl)-1,10-phenanthroline: Similar phenanthridine core but with mercaptophenyl groups.
3,8-Bis(4-aminophenyl)-1,10-phenanthroline: Similar core with aminophenyl groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains thiourea groups and is used as an organocatalyst.
Uniqueness
3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is unique due to its combination of acryloylamino and phenyl groups, which confer specific chemical reactivity and biological activity
特性
IUPAC Name |
N-[5-ethyl-6-phenyl-3-(prop-2-enoylamino)phenanthridin-5-ium-8-yl]prop-2-enamide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2.BrH/c1-4-25(31)28-19-12-14-21-22-15-13-20(29-26(32)5-2)17-24(22)30(6-3)27(23(21)16-19)18-10-8-7-9-11-18;/h4-5,7-17H,1-2,6H2,3H3,(H,28,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSGFSHAUFPBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C=C)NC(=O)C=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584272 | |
| Record name | 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-67-3 | |
| Record name | Phenanthridinium, 5-ethyl-3,8-bis[(1-oxo-2-propen-1-yl)amino]-6-phenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


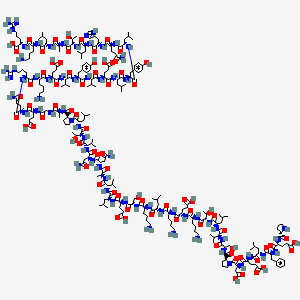

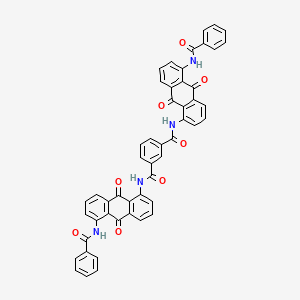
![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylchromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylchromenylium;perchlorate](/img/structure/B1627969.png)
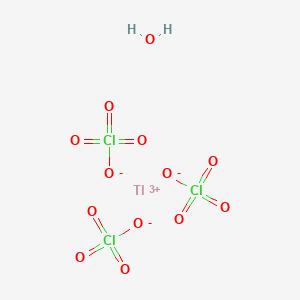
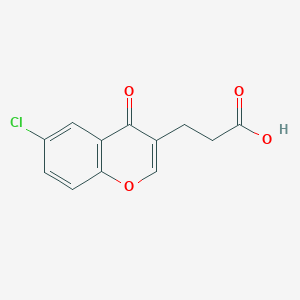
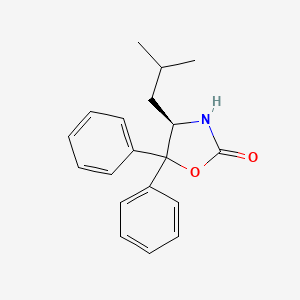
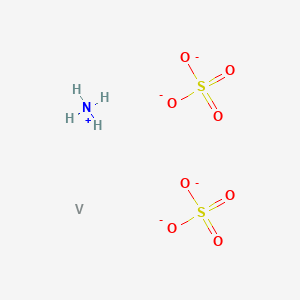
![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)
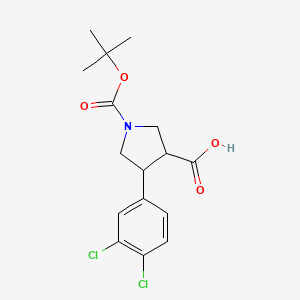
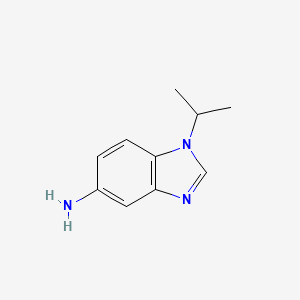
![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)
![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)
